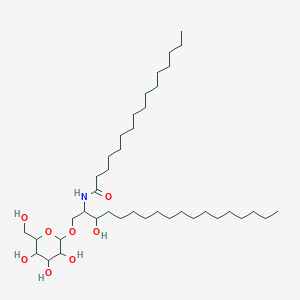

N-Palmitoyl-DL-dihydrogalactocerebroside

Beschreibung

Eigenschaften

CAS-Nummer |

108392-00-3 |

|---|---|

Molekularformel |

C40H79NO8 |

Molekulargewicht |

702.1 g/mol |

IUPAC-Name |

N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexadecanamide |

InChI |

InChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44) |

InChI-Schlüssel |

BLGKYYVFGMKTEZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |

Herkunft des Produkts |

United States |

Biosynthetic and Catabolic Pathways of Dihydrogalactocerebrosides

De Novo Biosynthesis of Sphingoid Bases and Ceramides

The journey of forming N-Palmitoyl-DL-dihydrogalactocerebroside begins with the de novo synthesis of its core components, the sphingoid base and ceramide. This process primarily occurs in the endoplasmic reticulum. nih.govresearchgate.net

The initial and rate-limiting step is the condensation of the amino acid L-serine and the fatty acyl-CoA, palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) . researchgate.net This reaction produces 3-ketosphinganine. researchgate.net

Subsequently, the enzyme 3-ketosphinganine reductase reduces 3-ketosphinganine to form dihydrosphingosine (sphinganine). researchgate.net Following this, a family of enzymes known as ceramide synthases (CerS) facilitates the attachment of a fatty acyl-CoA molecule—in this case, palmitoyl-CoA—to the dihydrosphingosine backbone via an amide linkage. researchgate.net This acylation step results in the formation of dihydroceramide (B1258172) (N-palmitoyl-dihydrosphingosine). researchgate.net

Key Enzymes in Dihydroceramide Biosynthesis:

| Enzyme | Substrates | Product | Cellular Location |

| Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | 3-Ketosphinganine | Endoplasmic Reticulum |

| 3-Ketosphinganine Reductase | 3-Ketosphinganine, NADPH | Dihydrosphingosine | Endoplasmic Reticulum |

| Ceramide Synthase (CerS) | Dihydrosphingosine, Palmitoyl-CoA | Dihydroceramide | Endoplasmic Reticulum |

Glycosylation Pathways Leading to Dihydrogalactocerebrosides

Once dihydroceramide is synthesized, it undergoes glycosylation to form a dihydrogalactocerebroside. This process involves the transfer of a sugar moiety to the primary hydroxyl group of the dihydroceramide. Glycosylation is a fundamental process for creating a wide array of glycoconjugates, including glycosphingolipids. nih.govcdghub.com

The addition of the galactose sugar to dihydroceramide is catalyzed by a specific glycosyltransferase . In this case, the enzyme utilizes an activated form of galactose, typically UDP-galactose , as the sugar donor. The enzyme transfers the galactose to the C1-hydroxyl group of the dihydroceramide, forming a β-glycosidic bond. This enzymatic step completes the synthesis of this compound.

Enzymatic Degradation of Dihydrogalactocerebrosides

The breakdown of this compound is a critical process for maintaining cellular homeostasis and occurs primarily within the lysosomes. nih.govwikigenes.org

The primary enzyme responsible for the degradation of galactocerebrosides (B1148508), including the dihydro- form, is β-galactocerebrosidase (GALC) . nih.govwikigenes.org This lysosomal hydrolase specifically cleaves the β-galactosidic linkage between the galactose sugar and the dihydroceramide moiety. nih.govhmdb.ca The optimal activity of GALC is observed at an acidic pH, which is characteristic of the lysosomal environment. nih.gov

The catalytic activity of GALC is significantly enhanced by the presence of a non-enzymatic protein cofactor called saposin A . reactome.org Saposin A is a member of the saposin family of sphingolipid activator proteins. It functions by binding to the lipid substrate and presenting it in a conformation that is accessible to the active site of the GALC enzyme.

The action of GALC on this compound yields two primary metabolic intermediates: galactose and N-palmitoyl-dihydrosphingosine (dihydroceramide) . nih.gov

The released galactose can be re-utilized by the cell in various metabolic pathways. The dihydroceramide can be further catabolized by another lysosomal enzyme, acid ceramidase . This enzyme hydrolyzes the amide bond, releasing dihydrosphingosine and palmitic acid . These components can then be either salvaged for the synthesis of new sphingolipids or further degraded.

Summary of Catabolic Pathway:

| Starting Molecule | Enzyme | Cofactor | Products |

| This compound | β-Galactocerebrosidase (GALC) | Saposin A | Galactose, Dihydroceramide |

| Dihydroceramide | Acid Ceramidase | - | Dihydrosphingosine, Palmitic Acid |

Enzymological Characteristics and Substrate Specificity in Dihydrogalactocerebroside Metabolism

Mechanistic Insights into β-Galactocerebrosidase (GALC) Function

The ability of GALC to efficiently hydrolyze its substrates is rooted in its sophisticated three-dimensional structure and a well-defined catalytic cycle.

The active site of GALC is a precisely shaped pocket designed to recognize and bind the galactose moiety of its substrates. This recognition is highly specific, enabling the enzyme to distinguish between different sugar configurations. Key amino acid residues within the active site form a network of hydrogen bonds with the hydroxyl groups of the galactose molecule, ensuring its correct orientation for catalysis.

Structural studies have revealed that the active site of GALC is located within a triosephosphate isomerase (TIM) barrel domain, a common structural motif in glycosyl hydrolases. The entrance to the active site is surrounded by loops that play a role in substrate binding and product release. While the enzyme primarily interacts with the sugar headgroup, the lipid portion of the substrate, the ceramide, is also crucial for proper positioning within the lysosomal membrane, a process often facilitated by ancillary proteins known as saposins.

GALC employs a retaining, two-step catalytic mechanism to cleave the β-glycosidic bond of its substrates. This process involves two key acidic residues within the active site, typically glutamate (B1630785) residues, which act as a nucleophile and a general acid/base catalyst.

The catalytic cycle can be summarized as follows:

Glycosylation: The catalytic nucleophile attacks the anomeric carbon of the galactose, leading to the formation of a covalent glycosyl-enzyme intermediate. Simultaneously, the general acid catalyst protonates the oxygen of the glycosidic bond, facilitating the departure of the ceramide group.

Deglycosylation: A water molecule, activated by the general base catalyst (the deprotonated form of the same residue that acted as the acid), attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the galactose product and regenerating the free enzyme for another catalytic cycle.

This double displacement mechanism results in the retention of the stereochemical configuration at the anomeric carbon of the released galactose.

Substrate Specificity of Glycosyl Hydrolases for Dihydrogalactocerebrosides

The efficiency of dihydrogalactocerebroside metabolism is highly dependent on the substrate specificity of the involved glycosyl hydrolases, primarily GALC.

GALC exhibits a clear preference for substrates containing a galactose moiety. Its natural substrates include galactosylceramide and its deacylated form, psychosine. The enzyme can also hydrolyze lactosylceramide (B164483), although at a slower rate.

While direct kinetic data for N-Palmitoyl-DL-dihydrogalactocerebroside is limited in the available literature, the general principles of GALC substrate recognition suggest that the presence of the galactose sugar is the primary determinant for binding. The saturation of the sphingoid base in the dihydroceramide (B1258172) portion is not expected to prevent hydrolysis, as the key interactions for catalysis occur with the galactosyl headgroup. However, the precise rate of hydrolysis compared to its unsaturated counterpart, galactosylceramide, may be influenced by subtle conformational differences in the lipid tail affecting its presentation to the enzyme within the lysosomal membrane.

A critical aspect of glycosphingolipid metabolism is the ability of enzymes to distinguish between structurally similar substrates. GALC demonstrates high fidelity in differentiating between galactosylceramide and its stereoisomer, glucosylceramide. This specificity is crucial as the accumulation of glucosylceramide is associated with a different lysosomal storage disorder, Gaucher disease, which is caused by a deficiency in the enzyme glucosylceramidase (GBA).

The basis for this discrimination lies in the precise arrangement of amino acid residues in the active site of GALC. These residues form hydrogen bonds with the hydroxyl groups of galactose, and the specific stereochemistry of these interactions prevents the efficient binding of glucose, which has a different orientation of the hydroxyl group at the C4 position. This steric hindrance ensures that GALC primarily acts on galacto-configured substrates, preventing metabolic crosstalk between the degradation pathways of galactosylceramides and glucosylceramides.

Influence of Acyl Chain Composition on Enzymatic Processing of this compound

The lipid portion of glycosphingolipids, the ceramide, is characterized by a long-chain sphingoid base and a fatty acyl chain. The composition of this acyl chain can significantly impact the rate of enzymatic hydrolysis.

Research on the hydrolysis of lactosylceramides by GALC has demonstrated that the length of the fatty acyl chain influences the rate of degradation. Specifically, a study has shown that the rate of hydrolysis decreases as the length of the acyl chain increases. This suggests that the long, saturated palmitoyl (B13399708) chain (a C16 fatty acid) of this compound will have a discernible effect on its processing by GALC. The bulkier acyl chain may affect the substrate's solubility and its interaction with the lysosomal membrane and activator proteins, thereby modulating its accessibility to the active site of GALC.

Below is a table summarizing the observed trend in the hydrolysis of lactosylceramides with varying acyl chain lengths by GALC, which provides an insight into the potential effect of the palmitoyl chain.

| Acyl Chain Length | Relative Hydrolysis Rate by GALC |

| Short-chain | Higher |

| Medium-chain | Intermediate |

| Long-chain (e.g., C18) | Lower |

This table illustrates the general trend observed in studies on lactosylceramide hydrolysis and is indicative of the expected influence of the palmitoyl (C16) chain on the enzymatic processing of this compound.

Cellular and Tissue Distribution of Dihydrogalactocerebrosides

Integration into Biological Membrane Microdomains

Dihydrogalactocerebrosides are key components of lipid rafts, which are dynamic, ordered microdomains within the plasma membrane. nih.govnih.gov These rafts are enriched in specific lipids, such as cholesterol and sphingolipids, and they serve as platforms for organizing signaling proteins and regulating cellular processes. nih.govnih.gov The structure of dihydrogalactocerebrosides, with their saturated fatty acid chains like the palmitoyl (B13399708) group, facilitates tight packing with cholesterol, contributing to the formation and stability of these microdomains. frontiersin.orgfrontiersin.org This integration into lipid rafts is not a passive process; it is crucial for various cellular functions, including signal transduction and cell-cell interactions. nih.gov The presence of these lipids in rafts can influence the activity of raft-associated proteins, such as certain kinases and G-protein coupled receptors. nih.govnih.gov

Abundance and Distribution in Neural Tissues (Central and Peripheral Nervous Systems)

Dihydrogalactocerebrosides are found in both the central nervous system (CNS) and the peripheral nervous system (PNS). nih.gov They are particularly abundant in the white matter of the brain and spinal cord, which is rich in myelinated axons. While the fundamental lipid composition of myelin is similar in the CNS and PNS, there are some differences in the relative abundance of certain lipids. nih.gov For instance, galactocerebrosides (B1148508), the broader class to which dihydrogalactocerebrosides belong, are major constituents of myelin in both systems. nih.govnih.gov The specific fatty acid attached to the dihydrogalactocerebroside, such as the C16:0 palmitoyl group, can vary and may influence the properties of the myelin sheath in different regions of the nervous system.

| Tissue | Lipid Class | Relative Abundance |

| Central Nervous System (CNS) Myelin | Cholesterol | ~40% |

| Phospholipids | ~40% | |

| Glycolipids (including Galactocerebrosides) | ~20% | |

| Peripheral Nervous System (PNS) Myelin | Cholesterol | High |

| Phospholipids | Higher levels of Phosphatidylcholine and Sphingomyelin compared to CNS | |

| Glycolipids (including Galactocerebrosides) | High |

This table provides a generalized overview of the lipid composition of myelin. The exact percentages can vary between species and with developmental stage. Data sourced from multiple references. frontiersin.orgnih.gov

Localization within Myelin Sheaths and Associated Cells

The most significant concentration of dihydrogalactocerebrosides is within the myelin sheath, the multilayered insulating layer that surrounds neuronal axons. nih.gov Myelin is exceptionally rich in lipids, which can constitute 70-85% of its dry weight, a much higher proportion than in most other biological membranes. frontiersin.orgnih.gov Galactocerebrosides, including their dihydro- forms, are among the most abundant lipids in myelin, contributing significantly to its structure and stability. nih.govnih.gov They are synthesized by oligodendrocytes in the CNS and Schwann cells in the PNS, the specialized glial cells responsible for myelination. nih.gov Within the myelin membrane, these lipids are asymmetrically distributed, with a preference for the extracellular leaflet of the lipid bilayer. frontiersin.org This arrangement, along with their ability to form extensive hydrogen bond networks, is critical for the tight compaction of the myelin layers, which is essential for its insulating properties and the rapid propagation of nerve impulses. frontiersin.orgfrontiersin.org Studies on mice lacking the enzyme required to synthesize galactocerebrosides have shown severe neurological deficits, including tremors and paralysis, highlighting the indispensable role of these lipids in the formation and maintenance of a functional myelin sheath. nih.gov

Biological Roles and Cellular Functions of Dihydrogalactocerebrosides

Contribution to Membrane Structure and Stability

Dihydrogalactocerebrosides, along with their unsaturated counterparts, galactocerebrosides (B1148508) (GalC), are integral to the architecture of the myelin sheath, the insulating layer that surrounds neuronal axons. nih.govresearchgate.netpnas.org The stability and proper function of myelin are highly dependent on its unique lipid composition. pnas.org

The structure of these lipids, characterized by long, saturated fatty acyl chains, allows for tight packing within the membrane. pnas.org This dense arrangement, in conjunction with cholesterol, contributes to the stability and low fluidity of the myelin membrane, which are essential for its role as an electrical insulator. pnas.org The absence of GalC and its derivatives leads to severe dysmyelinosis, a condition characterized by defective myelin formation, which underscores their critical role in membrane structure. pnas.org

| Lipid Component | Primary Function in Myelin Membrane | Reference |

| Galactocerebrosides | Structural integrity and stability | pnas.org |

| Sulfatides | Structural support and cell signaling | nih.gov |

| Cholesterol | Fluidity regulation and packing | pnas.org |

| Ethanolamine Plasmalogen | Adjustment of membrane fluidity | pnas.org |

Role in Oligodendrocyte and Schwann Cell Differentiation

Oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS) are the cells responsible for producing myelin. The differentiation of these cells is a complex, tightly regulated process. Galactosphingolipids, including dihydrogalactocerebrosides, are key players in this process.

The expression of galactocerebroside is a hallmark of oligodendrocyte maturation, appearing as progenitor cells cease to proliferate and begin to differentiate. nih.govnih.gov Research indicates that these lipids are not merely markers of differentiation but are actively involved in regulating the timing and progression of this process. nih.gov Interestingly, some studies suggest that galactosphingolipids may act as negative regulators of oligodendrocyte differentiation, ensuring the timely maturation of these cells. nih.govnih.gov

In Schwann cells, galactocerebroside expression is also associated with differentiation and myelination. nih.gov Studies have shown that depleting galactocerebroside from the surface of Schwann cells allows them to initiate the myelination process, such as the one-to-one association with axons, but they are unable to proceed to form a compact myelin sheath. nih.gov This suggests a critical role for these lipids in the later stages of myelin formation by Schwann cells. Furthermore, galactocerebroside is also found on non-myelin-forming Schwann cells, indicating its functions may extend beyond myelination. nih.gov

| Cell Type | Role of Galactocerebrosides in Differentiation | Key Findings |

| Oligodendrocytes | Marker and regulator of terminal differentiation. | May act as a negative regulator, controlling the timing of maturation. nih.govnih.gov |

| Schwann Cells | Essential for the progression of myelination. | Depletion allows initiation but not completion of myelination. nih.gov |

Involvement in Intracellular Signaling Pathways

Beyond their structural roles, dihydrogalactocerebrosides and related sphingolipids are involved in intracellular signaling. scielo.br They can modulate the function of membrane proteins and influence gene expression, thereby participating in the complex communication networks within and between cells.

The lipid environment of a membrane can significantly influence the function of embedded proteins. nih.gov Galactocerebrosides can affect the activities of ion channels and influence cell morphology. researchgate.net By altering the physical properties of the membrane, such as thickness and curvature, and through direct interactions, these lipids can modulate the conformation and activity of transmembrane proteins.

The formation of specialized membrane domains, or lipid rafts, enriched in sphingolipids and cholesterol, is a key mechanism by which these lipids can influence signaling. These domains can concentrate or exclude certain membrane proteins, thereby regulating their interactions and downstream signaling cascades.

The link between specific lipids and the regulation of gene expression is an area of active research. Intracellular signaling pathways, which can be initiated or modulated by lipids, often culminate in the activation or repression of transcription factors that control gene expression. For instance, signaling cascades involving second messengers can lead to changes in gene transcription that affect processes like cell survival and differentiation. youtube.com

In the context of oligodendrocyte differentiation, the expression of genes for myelin proteins, such as myelin basic protein (MBP) and proteolipid protein (PLP), is tightly controlled. nih.gov Given the role of galactosphingolipids in this differentiation process, it is plausible that they influence the expression of these key myelin-related genes, although the precise mechanisms are still being elucidated.

Advanced Research Methodologies for Dihydrogalactocerebroside Analysis

Quantitative and Qualitative Lipidomics Approaches

Lipidomics, the large-scale study of lipids, provides a powerful framework for analyzing N-Palmitoyl-DL-dihydrogalactocerebroside. This is achieved through a combination of high-resolution mass spectrometry and advanced chromatographic techniques that enable the separation and identification of this specific lipid from complex biological mixtures.

High-Resolution Mass Spectrometry (LC-MS, Nanospray MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone in the analysis of galactosylceramides. acs.orgresearchgate.net This powerful technique allows for the sensitive and specific quantification of various isoforms of galactosylceramides, including this compound, in biological samples like cerebrospinal fluid. acs.orgnih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly advantageous as it can differentiate between closely related isomers, such as galactosylceramide and glucosylceramide, which are often indistinguishable by mass spectrometry alone. nih.gov The methodology involves optimizing sample pretreatment, HPLC, and MS/MS parameters to achieve high precision and accuracy. acs.org For instance, a validated HPLC-MS/MS method demonstrated between-run precision and accuracy up to 12.5% and 9%, respectively, with a limit of quantification set at 5 nM. acs.orgnih.gov

Nanospray ionization (NSI), a specialized electrospray ionization technique, offers enhanced sensitivity for the analysis of small sample volumes over extended periods. thermofisher.com This makes it particularly useful for detailed structural analysis using MS/MS on purified samples or those in simple mixtures. thermofisher.com The integration of nanospray with LC-MS systems, often in a "plug-and-spray" configuration, provides excellent chromatographic separation with sharp peaks and high retention-time reproducibility. youtube.com Furthermore, ultra-high resolution ion mobility spectrometry coupled with mass spectrometry has shown the ability to completely separate galactosylceramide and glucosylceramide isomers, a feat not always possible with conventional methods. lcms.cz This advanced technique separates ions based on their size, shape, and charge, providing an additional dimension of separation. lcms.cz

The direct detection and quantification of palmitoylated molecules by mass spectrometry can be challenging due to the potential loss of the palmitoyl (B13399708) group during sample preparation and analysis. nih.govnih.gov However, specific protocols, such as using neutral Tris buffer and tris(2-carboxyethyl)phosphine (B1197953) as a reducing agent, can help preserve the palmitoylation. nih.govnih.gov For tandem MS analysis, electron transfer dissociation is often preferred as it keeps the palmitoyl group intact, allowing for accurate site determination. nih.govnih.gov

Chromatographic Separation Techniques (HPLC, HP-TLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of cerebrosides, offering superior resolution and sensitivity compared to older methods. creative-proteomics.comwikipedia.org Reversed-phase HPLC is a standard method for separating different molecular species of cerebrosides. wikipedia.org This technique separates lipids based on their hydrophobicity. creative-proteomics.com

High-Performance Thin-Layer Chromatography (HPTLC) is another robust, rapid, and cost-effective technique for the separation of complex lipid mixtures, including glucosylceramide and galactosylceramide. nih.govnih.govctlatesting.com HPTLC offers enhanced separation efficiency and speed compared to traditional TLC due to the use of smaller particle sizes on the plates. ctlatesting.comslideshare.net This method can be used for both quantitative analysis and for the preparative separation of lipids for subsequent analysis by mass spectrometry. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. ctlatesting.comcapes.gov.br After separation, the lipids can be visualized using specific staining reagents like orcinol. creative-proteomics.comnih.gov

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Stationary Phase | The solid adsorbent material coated on the plate. | Silica gel 60 HPTLC plates nih.gov |

| Mobile Phase | The solvent system that moves up the plate by capillary action. | Mixtures of chloroform (B151607) and methanol (B129727) are common. creative-proteomics.com |

| Sample Application | The process of spotting the lipid extract onto the plate. | Applied as bands or spots 1.5-2 cm from the bottom edge. creative-proteomics.com |

| Development | The process of allowing the mobile phase to ascend the plate. | Performed in a saturated chamber. nih.gov |

| Visualization | The method used to detect the separated lipid bands. | Spraying with Orcinol reagent followed by heating. creative-proteomics.com |

| Quantification | Measurement of the amount of lipid in each band. | Densitometry after staining. slideshare.net |

Enzyme Kinetic and Activity Assays

Understanding the enzymatic processes involving this compound requires precise and sensitive assays to measure the activity of the enzymes responsible for its metabolism, primarily galactosylceramidase (GALC). researchgate.netwikipedia.org

Fluorimetric Substrate Assays

Fluorimetric assays are widely used to quantify the activity of enzymes like β-galactosidase due to their high sensitivity. nih.govnih.govgbiosciences.com These assays often employ synthetic substrates that become fluorescent upon enzymatic cleavage. gbiosciences.comaatbio.com For instance, 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG) is a non-fluorescent substrate that is hydrolyzed by β-galactosidase to produce the highly fluorescent compound 4-methylumbelliferone. gbiosciences.com The rate of fluorescence increase is directly proportional to the enzyme's activity. gbiosciences.com Kits based on this principle are commercially available and can be adapted for high-throughput screening in microplate formats. gbiosciences.comaatbio.comaatbio.com Another fluorogenic substrate used is fluorescein (B123965) di-β-D-galactopyranoside (FDG), which offers a quantitative alternative to the more traditional, semi-quantitative X-Gal-based assays. nih.gov

A novel fluorimetric assay for GALC activity has been developed using a carboxy-derived 6-hexadecanoylamino-4-methylumbelliferone substrate, which has shown clear discrimination between samples from individuals with Krabbe disease (caused by GALC deficiency) and healthy individuals. researchgate.net

Radiolabeled Substrate Methodologies

Radiolabeled substrates provide a highly sensitive method for tracking the metabolic fate of compounds like dihydrogalactocerebroside. nih.gov By using a radiolabeled version of the substrate, researchers can follow its conversion into various products over time. This approach is invaluable for studying enzyme kinetics and metabolic pathways within cells and tissues. While specific protocols for this compound were not detailed in the provided search results, the general principle involves incubating the enzyme or cell extract with the radiolabeled substrate and then separating and quantifying the radioactive products.

Structural Biology Techniques for Associated Enzymes (e.g., X-ray Crystallography)

Elucidating the three-dimensional structure of enzymes that metabolize this compound, such as galactosylceramidase (GALC), is crucial for understanding their mechanism of action and the impact of disease-causing mutations. proteopedia.orgpnas.orgpnas.org

X-ray crystallography is a primary technique used to determine the atomic-level structure of proteins. nih.govnumberanalytics.comusc.edu The process involves crystallizing the purified enzyme and then diffracting X-rays through the crystal. numberanalytics.comnih.gov The resulting diffraction pattern is used to calculate an electron density map, which reveals the protein's three-dimensional structure. numberanalytics.com

The crystal structure of murine GALC has been solved, revealing a monomeric enzyme with a central TIM barrel domain, a β-sandwich domain, and a previously uncharacterized lectin domain. proteopedia.org Structural studies of GALC in complex with its product, galactose, have provided insights into the substrate-binding pocket. pnas.org Furthermore, a series of high-resolution crystal structures have captured key steps in the catalytic cycle of GALC, illustrating how the wild-type enzyme binds its substrate. pnas.org This detailed structural information is invaluable for understanding the molecular basis of Krabbe disease, which is caused by mutations in the GALC gene, and for the potential development of therapeutic strategies. pnas.orgpnas.orgnih.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Enzyme Source | Mouse | proteopedia.org |

| Molecular Weight (estimated) | 77 kDa | proteopedia.org |

| Overall Fold | Monomer | proteopedia.org |

| Secondary Structure | 12 α-helices, 41 β-strands | proteopedia.org |

| Key Domains | TIM barrel, β-sandwich, Lectin domain | proteopedia.org |

| Resolution of Structure with Galactose | 2.4 Å | pnas.org |

Immunohistochemical and Cellular Localization Techniques for this compound

The precise localization of this compound within cells and tissues is fundamental to understanding its physiological and pathological roles, particularly in the context of the nervous system where it is a component of the myelin sheath. Immunohistochemical and other advanced cellular localization techniques provide the necessary tools to visualize the distribution of this lipid, offering insights into its function in myelination and demyelinating diseases.

Immunohistochemical Approaches

Immunohistochemistry (IHC) is a powerful technique that utilizes the specific binding of antibodies to their target antigens to visualize the distribution of molecules within tissue sections. While antibodies specifically generated against this compound are not widely documented in commercially available catalogs, studies have successfully employed antibodies raised against the more general galactosylceramide (GalCer) to localize these lipids. Given the structural similarity, these antibodies can serve as effective tools for identifying the presence of dihydrogalactocerebrosides.

A key study by Zalc and colleagues utilized purified antibodies against galactosylceramide to investigate its topographical distribution in the brain of a 30-day-old mouse using an indirect immunofluorescence method. nih.gov The findings revealed that galactosylceramide is prominently present in the myelin sheaths and within the oligodendrocytes, the myelin-producing cells of the central nervous system, located within myelinated bundles. nih.gov Furthermore, cortical oligodendrocytes and some subependymal cells were also found to be positive for galactosylceramide. nih.gov This suggests a primary role for this class of lipids in the structure and maintenance of myelin.

The general workflow for immunohistochemical localization of galactosylceramides, which would be applicable for this compound, involves the following key steps:

Tissue Preparation: Brain tissue is fixed, typically with paraformaldehyde, to preserve the cellular architecture and antigenicity of the target molecules. The tissue is then sectioned using a cryostat or a vibratome.

Antibody Incubation: The tissue sections are incubated with a primary antibody that specifically recognizes galactosylceramide.

Secondary Antibody and Detection: Following the primary antibody incubation, a secondary antibody conjugated to a fluorescent molecule (fluorophore) is applied. This secondary antibody binds to the primary antibody, allowing for visualization under a fluorescence microscope.

Microscopy and Analysis: The stained tissue sections are then examined using fluorescence microscopy to determine the cellular and subcellular localization of the galactosylceramide.

Table 1: Cellular Localization of Galactosylceramide in Mouse Brain via Immunohistochemistry

| Brain Region | Cellular/Subcellular Localization | Finding | Reference |

| Myelinated Bundles | Myelin Sheaths | Positive for Galactosylceramide | nih.gov |

| Myelinated Bundles | Oligodendrocytes | Positive for Galactosylceramide | nih.gov |

| Cortex | Oligodendrocytes | Positive for Galactosylceramide | nih.gov |

| Subependymal Zone | Subependymal Cells | Positive for Galactosylceramide | nih.gov |

| Astrocytes | Cell Bodies and Processes | Negative for Galactosylceramide | nih.gov |

Advanced Cellular Localization Techniques

Beyond traditional immunohistochemistry, several advanced methodologies offer higher resolution and more quantitative analysis of lipid distribution.

Lipid Imaging Mass Spectrometry (LIMS): This technique allows for the direct visualization of the spatial distribution of hundreds of lipid species within a tissue section without the need for specific antibodies or labeling. nih.govnih.gov By coupling a mass spectrometer with an imaging modality, LIMS can generate detailed maps of where specific lipids, including this compound, are located. This method provides a significant advantage in its ability to differentiate between various lipid isoforms and to provide semi-quantitative data on their abundance in different cell types and anatomical regions. nih.gov The process generally involves mounting a thin tissue section onto a specialized target plate, coating it with a matrix that facilitates ionization, and then systematically scanning the tissue with a laser to generate a mass spectrum at each pixel.

Table 2: Advanced Methodologies for Dihydrogalactocerebroside Analysis

| Technique | Principle | Advantages | Key Findings/Applications |

| Immunohistochemistry | Utilizes antibodies to detect the location of specific molecules in tissue sections. | Relatively straightforward and widely available. Provides cellular and subcellular localization. | Galactosylceramides are localized to myelin sheaths and oligodendrocytes in the central nervous system. nih.gov |

| Lipid Imaging Mass Spectrometry (LIMS) | Mass spectrometry-based technique to visualize the spatial distribution of lipids in tissues without labeling. | High specificity for different lipid species, provides spatial distribution maps, and is semi-quantitative. nih.govnih.gov | Can reveal the detailed distribution of various lipid classes in different brain regions, aiding in understanding the lipid architecture of neural tissues. nih.gov |

These advanced methodologies, in conjunction with classical immunohistochemical techniques, are crucial for elucidating the precise role of this compound in the complex biology of the nervous system. The ability to visualize its distribution at a high resolution provides invaluable information for understanding both normal physiological processes and the pathological changes that occur in demyelinating disorders.

In Vitro and in Vivo Experimental Models in Dihydrogalactocerebroside Research

Genetically Modified Animal Models (e.g., GALC-Deficient Models)

Animal models that genetically replicate GALC deficiency are fundamental to understanding the systemic progression of Krabbe disease and for the preclinical evaluation of therapies. Several mammalian models exist, with the mouse and dog models being the most extensively characterized. nih.govnih.gov

The most widely used model is the Twitcher (twi) mouse, which possesses a spontaneous nonsense mutation in the Galc gene that leads to a near-complete lack of functional GALC enzyme. nih.gov These mice appear normal for the first few weeks of life but then develop progressive neurological symptoms, including tremors, ataxia, and paralysis, with a median survival of about 40-50 days. nih.govnih.gov Pathologically, they closely mimic human infantile GLD, exhibiting widespread demyelination in both the central and peripheral nervous systems, the formation of characteristic globoid cells (engorged macrophages), and significant neuroinflammation. nih.govmdpi.com Crucially, they accumulate high levels of psychosine in their nervous tissue. nih.gov

In addition to the classic Twitcher mouse, other murine models have been developed to explore different aspects of the disease:

GALCtwi-5J Mouse: This model has a spontaneous missense mutation (E130K) that corresponds to a mutation found in human patients with the infantile form of the disease. These mice exhibit a more severe phenotype than the original Twitcher mouse, with a shorter lifespan, despite having normal levels of the GALC precursor protein, indicating a loss of enzymatic function. nih.gov

Transgenic Mouse (H168C): Generated through homologous recombination, this model carries a missense mutation that results in low (10-20% of normal) GALC activity. nih.govresearchgate.net These mice have a delayed onset of symptoms and a longer lifespan compared to Twitcher mice, providing a model for later-onset forms of the disease. nih.govresearchgate.net

Galc-Knockout (Galc-/-) Mouse: This model was generated by targeted gene deletion and serves as an authentic model of Krabbe disease, confirming that the loss of GALC function is the direct cause of the pathology. researchgate.net

Naturally occurring canine models of GLD, found in breeds such as West Highland White Terriers and Cairn Terriers, also provide significant insights. nih.govnih.gov These dogs have reduced GALC activity due to a spontaneous missense mutation and develop a phenotype that closely mirrors the human infantile disease, with progressive neurological deterioration. nih.gov Their larger size and longer disease course compared to mice make them valuable for certain preclinical studies.

Table 2: Key Genetically Modified Animal Models for GALC Deficiency

| Model | Species | Genetic Defect | Key Phenotypic Features | Median Lifespan |

| Twitcher (twi) | Mouse | Spontaneous nonsense mutation in Galc | Psychosine accumulation; Severe demyelination; Neuroinflammation; Progressive tremors and paralysis. nih.gov | ~40-50 days nih.govnih.gov |

| GALCtwi-5J | Mouse | Spontaneous missense mutation (E130K) | More severe phenotype and shorter lifespan than the classic Twitcher mouse. nih.gov | ~21 days nih.gov |

| Transgenic (trs) | Mouse | Targeted missense mutation (H168C) | Milder phenotype with delayed symptom onset; Slower psychosine accumulation. nih.govnih.gov | ~50-60 days nih.govnih.gov |

| Galc-Knockout | Mouse | Targeted deletion of the Galc gene | Authentic model analogous to severe human Krabbe disease. researchgate.net | Not specified |

| Canine Model | Dog | Spontaneous missense mutation (e.g., Y158S) | Hind limb weakness, ataxia, tremors; Elevated psychosine levels; Closely models infantile KD. nih.gov | ~16 weeks nih.gov |

Investigative Paradigms in Demyelinating Conditions

The experimental models of GALC deficiency serve as critical paradigms for investigating the mechanisms of demyelination. Demyelination, the loss of the myelin sheath that insulates nerve fibers, is a central pathological feature of Krabbe disease. nih.gov The "psychosine hypothesis" proposes that the accumulation of this cytotoxic metabolite is a primary driver of the death of myelin-forming cells—oligodendrocytes in the CNS and Schwann cells in the peripheral nervous system (PNS). nih.govnih.gov

Studying Psychosine Toxicity: Both cellular and animal models allow researchers to directly test the psychosine hypothesis. In vitro, applying psychosine to oligodendrocyte cultures induces cell death. nih.gov In vivo, the animal models demonstrate a clear correlation between the spatiotemporal accumulation of psychosine and the onset of demyelination and clinical symptoms. nih.govnih.gov This confirms the central role of this toxic substrate in the disease process.

Analyzing Globoid Cell Formation: The disease gets its name from the presence of globoid cells, which are lipid-laden macrophages that accumulate in the brain. nih.gov Animal models faithfully recapitulate this pathology. They provide a platform to study the origin of these cells and their role in the disease, investigating whether they are simply a reaction to myelin debris or if they actively contribute to the tissue damage.

By using this array of experimental models, researchers can piece together the complex pathological cascade that begins with a single enzyme deficiency and culminates in devastating and widespread demyelination. These paradigms are not only crucial for understanding the fundamental biology of dihydrogalactocerebroside metabolism but are also indispensable for the development and testing of novel therapeutic interventions aimed at halting or reversing the demyelinating process.

Future Perspectives in Dihydrogalactocerebroside Academic Research

Elucidation of Unidentified Functional Mechanisms

A primary frontier in dihydrogalactocerebroside research is the transition from structural characterization to a deep understanding of its specific biological functions. While its precursor, galactocerebroside, is well-documented for its role in myelin formation and stability, the distinct contributions of the dihydro-derivative remain largely speculative. Future research will likely focus on several key areas to uncover these unidentified mechanisms.

One critical area of investigation is the potential role of N-Palmitoyl-DL-dihydrogalactocerebroside in membrane dynamics and organization. The saturation of the sphingoid base chain alters its geometric and biophysical properties compared to its unsaturated counterpart. This structural difference could lead to preferential partitioning into specific membrane microdomains, or lipid rafts, thereby influencing the localization and function of membrane-associated proteins. Researchers will likely investigate how the presence of this lipid affects membrane fluidity, curvature, and stability, and whether it plays a role in processes such as vesicle trafficking, endocytosis, or exocytosis.

Furthermore, the metabolic pathways leading to and from this compound suggest potential regulatory functions. It may serve as a metabolic intermediate or a storage form within the broader sphingolipid metabolic network. Future studies could explore whether the flux through the dihydro-pathway is modulated in response to cellular stress, developmental cues, or in pathological conditions, positioning this molecule as a potential biomarker or a key node in cellular signaling. Characterizing the enzymes responsible for its synthesis and degradation, and understanding their regulation, will be crucial in deciphering its functional significance.

Discovery of Novel Interaction Networks

Understanding the function of any molecule requires identifying its interaction partners. For this compound, this involves discovering the network of proteins, other lipids, and signaling molecules with which it associates. The concept of the cellular 'interactome' as a highly dynamic entity is particularly relevant. nih.gov Future research is expected to move beyond static analysis to explore how these interaction networks are rewired in response to different stimuli or in disease states. nih.gov

Key research objectives will include:

Identifying Direct Protein Binders: Utilizing advanced proteomic techniques, such as affinity purification-mass spectrometry using lipid-baited probes, to isolate and identify proteins that directly bind to this compound. This could reveal novel receptors, transporters, or enzymes that are regulated by this lipid.

Mapping Lipid-Lipid Interactions: Investigating how this compound interacts with other lipids, such as cholesterol and other sphingolipids, to form functional domains within the cell membrane. Techniques like FRET (Förster Resonance Energy Transfer) microscopy using fluorescently labeled lipids can provide insights into these associations in living cells.

Dynamic Network Analysis: Applying computational tools and systems-level approaches to analyze how the interaction network of dihydrogalactocerebroside changes over time or under different conditions. nih.gov This could uncover its role in dynamic cellular processes like signal transduction cascades or immune responses. For instance, integrative spectroscopic and computational approaches have been successfully used to characterize interaction networks within disease-associated protein variants, a strategy that could be adapted for lipid-centric networks. nih.gov

Table 1: Potential Research Strategies for Discovering Dihydrogalactocerebroside Interaction Networks

| Research Strategy | Objective | Potential Outcomes |

|---|---|---|

| Affinity Purification-Mass Spectrometry | Identify direct protein binding partners. | Discovery of novel receptors, enzymes, or structural proteins that interact with the lipid. |

| Proximity Labeling (e.g., BioID) | Map the local molecular environment in living cells. | Identification of both stable and transient interactors within specific subcellular compartments. |

| FRET Microscopy | Analyze lipid-lipid proximity and domain formation. | Understanding of how the lipid organizes within the membrane and co-localizes with other lipids. |

| Computational Molecular Dynamics (MD) Simulations | Model interactions at the atomic level. | Insights into the specific molecular forces driving interactions and the structural basis of binding. nih.gov |

Development of Mechanistic Investigative Tools

Progress in elucidating the functions and interactions of this compound is intrinsically linked to the development of specialized tools to probe its behavior in complex biological systems. mskcc.org The creation of "mutated" chemicals or chemical probes allows researchers to investigate and manipulate a protein's or lipid's function in its native environment. mskcc.org

Future efforts will focus on designing and synthesizing a variety of probes based on the dihydrogalactocerebroside scaffold. The development of molecular probes that can target specific organelles and respond to distinct parameters is a key goal in modern cell biology. nih.gov

These tools will likely include:

Fluorescent Probes: Attaching fluorophores to the lipid will enable its visualization in living cells using advanced microscopy techniques. nih.govresearchgate.net This will allow for real-time tracking of its subcellular localization, trafficking pathways, and dynamic redistribution in response to stimuli.

Activity-Based Probes (ABPs): For the enzymes that metabolize dihydrogalactocerebroside, such as galactocerebrosidase (GALC), the development of specific ABPs can help in assessing enzymatic activity directly in complex biological samples like cell lysates and tissue extracts. rsc.org This is crucial for studying diseases associated with deficiencies in these enzymes, such as Krabbe disease. rsc.org

Biotinylated and Photo-crosslinkable Probes: Incorporating biotin (B1667282) tags or photo-activatable crosslinking groups will facilitate the capture and identification of binding partners. mskcc.org These tools are essential for the proteomic strategies mentioned in the previous section.

Table 2: Types of Chemical Probes for Dihydrogalactocerebroside Research

| Probe Type | Description | Application |

|---|---|---|

| Fluorescent Probes | Lipid conjugated to a fluorescent dye (e.g., FITC, rhodamine). mskcc.orgnih.gov | Live-cell imaging, single-molecule tracking, FRET studies. researchgate.net |

| Activity-Based Probes (ABPs) | Covalently modify the active site of metabolizing enzymes. rsc.org | Measuring enzyme activity profiles in health and disease. rsc.org |

| Biotinylated Probes | Lipid attached to a biotin molecule for high-affinity binding to streptavidin. mskcc.org | Affinity purification, pull-down assays for identifying interacting molecules. |

| Photo-crosslinkable Probes | Contains a group that forms a covalent bond with nearby molecules upon UV light exposure. | "Freezing" transient interactions for subsequent identification by mass spectrometry. |

Integration with Systems Biology and Computational Modeling

To fully comprehend the role of this compound, it is essential to place it within the larger context of cellular and organismal biology. Systems biology, which combines high-throughput experimental data with computational and mathematical modeling, provides a framework for this integration. nih.govucsd.edu

Future research will increasingly rely on computational models to simulate and predict the behavior of this lipid and its associated pathways. nih.gov This approach can help bridge different biological scales, from the molecular to the whole-organism level. plos.org

Key directions for integration include:

Metabolic Network Modeling: Developing detailed computational models of sphingolipid metabolism to simulate the flow of metabolites (flux) through the pathways involving dihydrogalactocerebroside. plos.org This can predict how genetic mutations, environmental changes, or therapeutic interventions might alter the levels of this and related lipids.

Multi-scale Modeling: Creating models that connect the biophysical properties of the lipid at the membrane level to emergent cellular behaviors and even whole-brain dynamics. lcneuro.org For example, models could explore how changes in the concentration of this lipid in oligodendrocytes affect the stability of the myelin sheath and, consequently, neuronal signaling efficiency.

Integrating 'Omics' Data: Combining genomic, proteomic, and lipidomic data into comprehensive computational models. nih.gov This systems-level view can help identify correlations and potential causal relationships between dihydrogalactocerebroside levels and disease states, ultimately improving the understanding of disease mechanisms. nih.gov The design of a biological model can be seen as equivalent to developing a computer program, with specific syntax and semantics defining the biological process. nih.govresearchgate.net

This integration of experimental and computational data will be crucial for moving beyond correlation to understand the causal patterns and events involving this compound in complex biological systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Palmitoyl-DL-dihydrogalactocerebroside, and how is purity validated?

- Methodological Answer : Synthesis typically involves semi-synthetic routes using natural precursors (e.g., bovine-derived galactocerebrosides) followed by palmitoylation. Purity validation requires thin-layer chromatography (TLC) with ≥98% purity thresholds and mass spectrometry (MS) for structural confirmation . Solubility in chloroform or methanol should be confirmed for downstream applications.

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Pre-dissolve aliquots in organic solvents (e.g., chloroform) to avoid repeated freeze-thaw cycles, which may degrade the compound .

Q. What analytical techniques are essential for characterizing this compound in laboratory settings?

- Methodological Answer : Use a combination of:

- TLC for purity assessment.

- MS (MALDI-TOF or ESI-MS) for molecular weight and structural validation.

- NMR spectroscopy (¹H, ¹³C) to confirm acyl chain integration and stereochemistry .

Advanced Research Questions

Q. How can researchers design experiments to assess the inhibitory effects of this compound on enzyme activity, and what controls are necessary?

- Methodological Answer :

- Experimental Design : Use in vitro enzyme assays (e.g., glucosylceramide synthase inhibition) with substrate competition protocols. Include:

- Positive controls : Known inhibitors (e.g., N-(1-Adamantaneacetyl)-galactocerebroside).

- Negative controls : Solvent-only or non-acylated analogs.

- Data Analysis : Calculate IC₅₀ values via nonlinear regression and validate with triplicate runs. Account for solvent interference (e.g., chloroform residuals) using blank samples .

Q. What statistical approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Apply meta-analysis frameworks to identify variability sources (e.g., batch-to-batch purity differences, solvent effects). Use ANOVA or mixed-effects models to compare datasets, and apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate study design rigor .

Q. How should researchers address solubility challenges when working with this compound in aqueous versus organic systems?

- Methodological Answer :

- Solvent Screening : Test co-solvents (e.g., DMSO:water mixtures) with sonication for aqueous dispersion.

- Micelle Formation : Use detergents (e.g., Triton X-100) at sub-critical micelle concentrations to enhance solubility without disrupting enzyme activity .

- Particle Size Reduction : Employ nanoemulsion techniques for in vivo studies to improve bioavailability.

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves (EN 374 standard), safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing/powder handling to avoid inhalation of aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.